N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine
Description
N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is a complex organic compound that features a unique combination of functional groups, including a fluorinated aromatic ring, an oxadiazole ring, and a cyclopropane moiety
Properties
IUPAC Name |
N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-9-15(4-7-17(13)20)19-22-18(25-23-19)12-24(16-5-6-16)11-14-3-2-8-21-10-14/h2-4,7-10,16H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIMSOOHTYUSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)CN(CC3=CN=CC=C3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-fluoro-3-methylbenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, which is then cyclized to form the 1,2,4-oxadiazole ring.
Introduction of the cyclopropane moiety: This step involves the reaction of the oxadiazole intermediate with a cyclopropanating agent such as diazomethane or a cyclopropyl halide under basic conditions.
Attachment of the pyridin-3-ylmethyl group: The final step involves the alkylation of the cyclopropane-containing intermediate with pyridin-3-ylmethyl chloride or bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which may reduce the oxadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s stability and electronic properties may make it useful in the development of new materials, such as organic semiconductors or sensors.
Mechanism of Action
The mechanism by which N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
N-[[3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine: This compound features an isoxazole ring instead of an oxadiazole ring, which may alter its chemical and biological properties.
N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-triazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine: The triazole ring in this compound could provide different reactivity and binding characteristics.
Uniqueness
N-[[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-(pyridin-3-ylmethyl)cyclopropanamine is unique due to its combination of a fluorinated aromatic ring, an oxadiazole ring, and a cyclopropane moiety. This combination of functional groups provides a distinct set of chemical and biological properties that can be leveraged for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
